

# Flow Cytometry for Apoptosis with GSK2879552: Application Notes and Protocols

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## Compound of Interest

Compound Name: GSK2879552

Cat. No.: B1139488

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## Introduction

**GSK2879552** is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator involved in tumorigenesis.[1] Inhibition of LSD1 by **GSK2879552** has been shown to primarily induce a cytostatic effect in various cancer cell lines, particularly in small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[2] However, under certain conditions and in combination with other therapeutic agents, **GSK2879552** can also promote apoptosis, or programmed cell death.

This document provides detailed application notes and protocols for the assessment of apoptosis in cancer cells treated with **GSK2879552** using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

## Principle of Apoptosis Detection by Flow Cytometry

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The most common method for detecting apoptosis is the Annexin V/PI dual staining assay.

- **Annexin V:** In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet,

where it can be detected by fluorescently labeled Annexin V, a protein with a high affinity for PS.

- Propidium Iodide (PI): PI is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is compromised.

This dual-staining strategy allows for the differentiation of four cell populations:

- Live cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive (less common).

## Data Presentation

The following table provides a representative example of quantitative data obtained from a flow cytometry experiment assessing apoptosis in a cancer cell line (e.g., MOLM-13, an AML cell line) treated with **GSK2879552** for 72 hours.

Disclaimer: The following data is a hypothetical representation for illustrative purposes and is based on the known effects of LSD1 inhibitors. Specific results will vary depending on the cell line, experimental conditions, and the specific batch of **GSK2879552** used.

Treatment Group	Concentration (nM)	Live Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)	Total Apoptotic Cells (%)
Vehicle Control (DMSO)	0	95.2 ± 2.1	2.5 ± 0.8	1.8 ± 0.5	4.3 ± 1.3
GSK2879552	100	85.7 ± 3.5	8.1 ± 1.2	5.6 ± 0.9	13.7 ± 2.1
GSK2879552	500	72.4 ± 4.2	15.3 ± 2.5	11.7 ± 1.8	27.0 ± 4.3
GSK2879552	1000	58.9 ± 5.1	22.8 ± 3.1	17.5 ± 2.4	40.3 ± 5.5

## Experimental Protocols

### Materials

- Cancer cell line of interest (e.g., SCLC or AML cell lines)
- **GSK2879552** (dissolved in DMSO to create a stock solution)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup>-free
- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
- Flow cytometer
- Microcentrifuge
- 96-well plates or culture flasks

### Protocol for Induction of Apoptosis

- Cell Seeding: Seed the cancer cells in 96-well plates or culture flasks at a density that will allow for logarithmic growth during the treatment period.

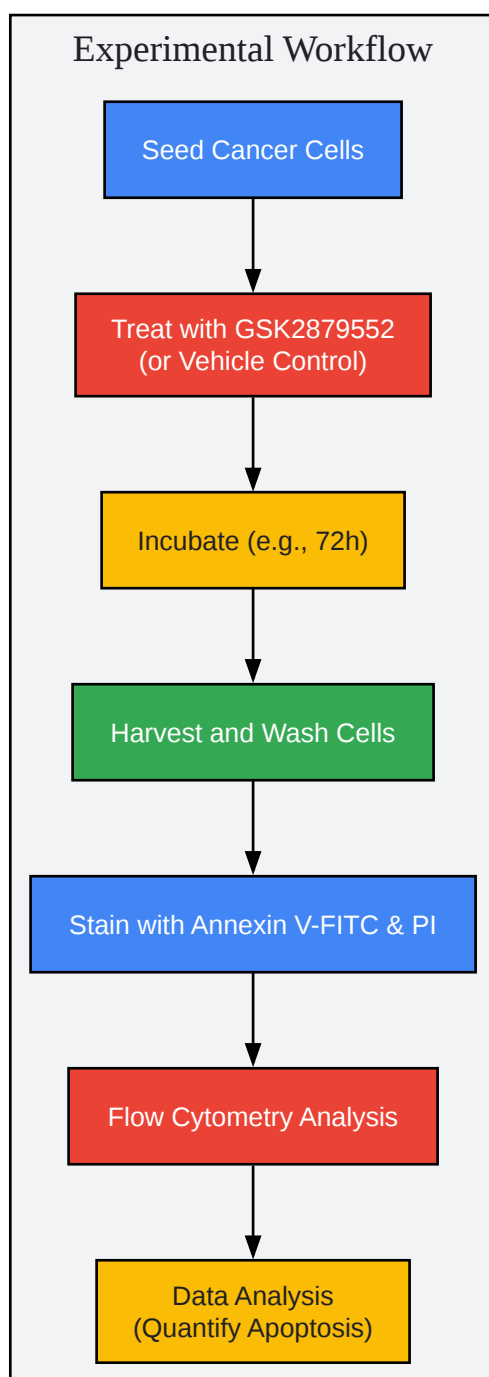
- **GSK2879552 Treatment:** The following day, treat the cells with various concentrations of **GSK2879552** (e.g., 100 nM, 500 nM, 1000 nM) and a vehicle control (DMSO). Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.
- **Incubation:** Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.

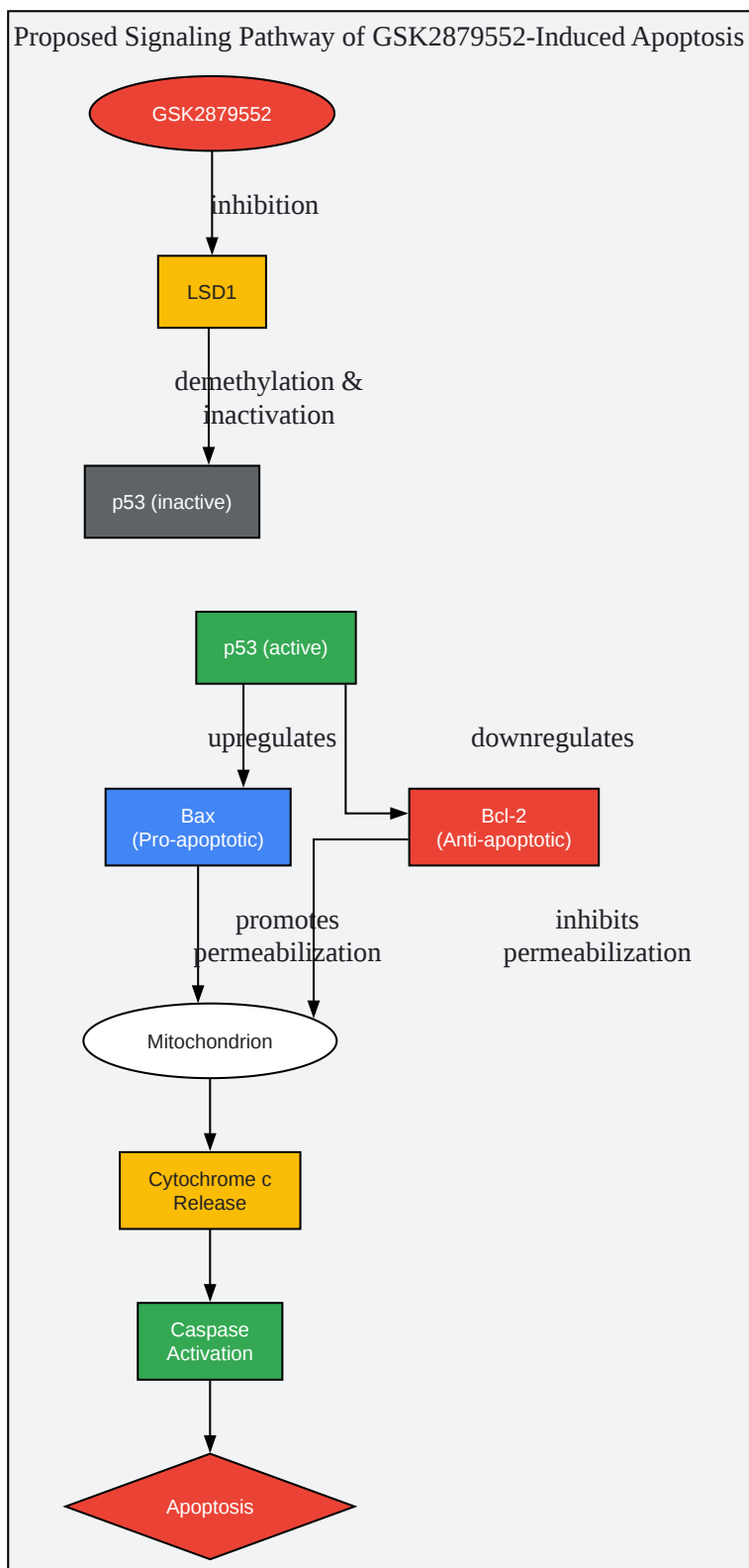
## Protocol for Annexin V/PI Staining and Flow Cytometry

- **Cell Harvesting:**
  - For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
  - For adherent cells, aspirate the media, wash once with PBS, and detach the cells using a gentle, non-enzymatic cell dissociation solution. Collect the cells by centrifugation.
- **Washing:** Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in PBS.
- **Resuspension in Binding Buffer:** After the final wash, resuspend the cells in 1X Annexin V Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- **Staining:**
  - Transfer 100 µL of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.
  - Add 5 µL of Annexin V-FITC to the cell suspension.
  - Gently vortex and incubate for 15 minutes at room temperature in the dark.
  - Add 5 µL of Propidium Iodide (PI) to the cell suspension.
  - Add 400 µL of 1X Binding Buffer to each tube.
- **Flow Cytometry Analysis:** Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls for setting compensation and gates:
  - Unstained cells

- Cells stained with Annexin V-FITC only
- Cells stained with PI only

## Mandatory Visualizations





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## References

- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
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